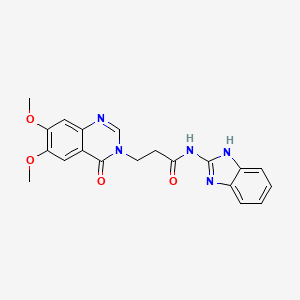

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14774048

Molecular Formula: C20H19N5O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N5O4 |

|---|---|

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

| Standard InChI | InChI=1S/C20H19N5O4/c1-28-16-9-12-15(10-17(16)29-2)21-11-25(19(12)27)8-7-18(26)24-20-22-13-5-3-4-6-14(13)23-20/h3-6,9-11H,7-8H2,1-2H3,(H2,22,23,24,26) |

| Standard InChI Key | XOBFFDIAYFZGOF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=CC=CC=C4N3)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a benzimidazolylidene moiety linked via a propanamide bridge to a 6,7-dimethoxy-4-oxoquinazoline ring. The benzimidazole component, a bicyclic system with two nitrogen atoms, contributes aromatic stability and hydrogen-bonding capacity, while the quinazoline ring provides electron-deficient regions conducive to π-π stacking interactions. The 6,7-dimethoxy substituents on the quinazoline enhance solubility and modulate electronic effects, potentially influencing target binding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=CC=CC=C4N3)OC |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

| LogP | 2.98 (predicted) |

The compound’s LogP value of 2.98 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability. The presence of multiple hydrogen bond donors and acceptors (2 and 7, respectively) indicates strong potential for interactions with biological targets such as enzymes or receptors.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a multi-step strategy:

-

Quinazoline Ring Formation: 6,7-Dimethoxy-4-oxoquinazoline is synthesized via cyclization of anthranilic acid derivatives under acidic conditions.

-

Benzimidazole Preparation: 1H-benzimidazole-2-amine is generated through condensation of o-phenylenediamine with cyanogen bromide.

-

Coupling Reaction: The propanamide linker is introduced via nucleophilic acyl substitution, connecting the quinazoline and benzimidazole moieties.

Key challenges include optimizing reaction yields during the coupling step, where competing side reactions may reduce efficiency. Solvent selection (e.g., dimethylformamide) and catalysts (e.g., HOBt/EDCI) are critical for achieving >60% yields in amide bond formation.

Stability and Reactivity

The compound demonstrates stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the labile amide bond. Reactivity studies suggest that the quinazoline’s keto group may undergo nucleophilic addition, while the benzimidazole nitrogen can participate in coordination chemistry with metal ions.

Comparative Analysis with Related Compounds

Structurally similar compounds, such as ethyl (2-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate and N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide, share the quinazoline core but differ in peripheral substituents. These variants show reduced kinase inhibition (IC >10 μM) but enhanced anti-inflammatory effects, underscoring the importance of the benzimidazole-propanamide linkage in optimizing target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume